1-benzoyl-N-(2-ethylphenyl)prolinamide

Lipophilicity Thrombin inhibitor design ADME optimization

Sourcing congeneric N-aryl prolinamides without the precise ortho-ethyl substitution risks ≥5-fold loss in thrombin affinity. This 1-benzoyl-N-(2-ethylphenyl)prolinamide scaffold locks in the conformational bias required for S2 subsite occupancy as demonstrated in US20130296245. Key decision-support data: • Ortho-ethyl orientation pre-organizes the amide bond for thrombin H-bond network engagement. • MW 322.4 Da, 2 rotatable bonds, single H-bond donor - ideal for fragment growth & permeability assays. • Calculated XLogP ~3.5-3.8 supports co-crystallization and PAMPA/Caco-2 benchmarking.

Molecular Formula C20H22N2O2
Molecular Weight 322.4 g/mol
Cat. No. B6056484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzoyl-N-(2-ethylphenyl)prolinamide
Molecular FormulaC20H22N2O2
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)C2CCCN2C(=O)C3=CC=CC=C3
InChIInChI=1S/C20H22N2O2/c1-2-15-9-6-7-12-17(15)21-19(23)18-13-8-14-22(18)20(24)16-10-4-3-5-11-16/h3-7,9-12,18H,2,8,13-14H2,1H3,(H,21,23)
InChIKeyUJIRUJYGEFXGLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzoyl-N-(2-ethylphenyl)prolinamide: A Thrombin-Targeted Research Prolinamide


1-Benzoyl-N-(2-ethylphenyl)prolinamide (C₂₀H₂₂N₂O₂, MW 322.4 g/mol) is a synthetic prolinamide derivative featuring a benzoyl group on the pyrrolidine nitrogen and a 2-ethylphenyl substituent on the amide nitrogen. This architecture places the compound within the broader class of N-aryl prolinamides investigated as direct thrombin inhibitors and related serine protease modulators, as disclosed in patent US20130296245 [1]. The ortho‑ethyl substitution on the anilide ring distinguishes it from common para‑ and meta‑substituted analogs, altering both steric encumbrance and lipophilicity around the amide bond that engages the thrombin active site [2].

Thrombin S2 subsite targeting Ortho-ethyl group provides steric and lipophilic bias for serine protease active site engagement studies
Lead-like physicochemical profile Scaffold in the 300–350 Da range with single H-bond donor supports early hit-to-lead optimization
Synthetic prolinamide scaffold Benzoyl-prolinamide core is amenable to amide coupling and library diversification for SAR exploration

1-Benzoyl-N-(2-ethylphenyl)prolinamide: Irreplaceability vs. Generic Analogs


Generic substitution across the 1‑benzoyl‑N‑arylprolinamide series is unreliable because the position and branching of the anilide substituent directly modulate the distance and angle between the benzoyl cap and the H‑bond donor/acceptor network in the thrombin S1/S2 subsites [1]. In the US20130296245 patent family, subtle changes from ortho‑ethyl to para‑methyl or unsubstituted phenyl shift the measured thrombin IC₅₀ by ≥5‑fold within congeneric series, indicating that the ortho‑ethyl group occupies a specific lipophilic pocket that smaller or repositioned alkyl groups cannot recapitulate [2]. Consequently, simply selecting a “prolinamide” or “N‑phenyl prolinamide” from catalogs without the precise 2‑ethyl orientation risks losing the affinity gain essential for meaningful protease inhibition studies.

1-Benzoyl-N-(2-ethylphenyl)prolinamide
Generic N-Aryl Prolinamides
Ortho-ethyl fills a specific lipophilic pocket in thrombin S2 subsite
Para- or meta-alkyl analogs may not engage the same pocket; binding mode likely differs
Conformational lock biases the amide toward productive S2 geometry
Meta isomers permit free rotation, losing this entropic advantage
Matched-pair SAR shows consistent thrombin potency improvement vs. smaller alkyl groups
Unsubstituted or differently positioned alkyl chains may shift potency by ≥5-fold; direct substitution requires validation

1-Benzoyl-N-(2-ethylphenyl)prolinamide: Key Differentiators vs. Closest Analogs


Lipophilicity Gain from Ortho-Ethyl Substitution

The 2‑ethylphenyl group in 1‑benzoyl‑N‑(2‑ethylphenyl)prolinamide provides a computed XLogP of approximately 3.5–3.8, compared to ~3.0 for the unsubstituted N‑phenyl analog (CID 23089466) [1]. This ~0.5 log unit increase in lipophilicity is consistent with the patent’s strategy of tuning oral bioavailability through moderate lipophilicity, avoiding the excessive hydrophilicity of guanidine‑bearing thrombin inhibitors while retaining aqueous solubility [2].

Lipophilicity Gain
Class-level
XLogP ~3.5–3.8 vs N-phenyl ~3.0 Δ +0.5–0.8
May support permeability study context
Computed XLogP3; experimental LogD may differ
Lipophilicity Thrombin inhibitor design ADME optimization

Low Molecular Weight Advantage Over Bulky Leads

With a molecular weight of 322.4 g/mol, 1‑benzoyl‑N‑(2‑ethylphenyl)prolinamide falls within the ‘lead‑like’ space (≤350 Da) and well below the Lipinski Rule of Five cutoff, whereas several advanced prolinamide thrombin leads (e.g., those incorporating bulky P1/P3 moieties) approach 450–550 Da [1]. The patent explicitly emphasizes the desirability of lower molecular weight for oral bioavailability, and the 322 Da scaffold provides a favorable starting point for further optimization without breaching physicochemical limits [2].

Low Molecular Weight
Class-level
322.4 g/mol vs lead-like threshold ≤350
Supports hit-to-lead selection
Lipinski framework; verify ligand efficiency metrics
Fragment-like properties Thrombin inhibitor Rule-of-five compliance

Reduced Desolvation Penalty via Single H-Bond Donor

1‑Benzoyl‑N‑(2‑ethylphenyl)prolinamide possesses a single H‑bond donor (the amide NH), whereas many active prolinamide thrombin inhibitors incorporate amidine or guanidine groups that contribute two or more donors [1]. In the patent evaluation, replacing a guanidine P1 group with a less basic formamidine or alkoxycarbonyl‑protected amidine reduced desolvation cost and improved oral absorption without sacrificing potency; the single‑donor motif of the 2‑ethylphenyl amide aligns with this design principle [2].

Single H-Bond Donor
Class-level
1 HBD vs 2–4 in amidine/guanidine series 1–3 fewer donors
May reduce desolvation cost upon binding
Structural analysis; confirm via thermodynamic profiling
Hydrogen bonding Thrombin S1 pocket Binding thermodynamics

Ortho-Ethyl Conformational Restriction Enhances Thrombin S2 Engagement

The 2‑ethyl substituent creates a steric clash with the amide carbonyl that biases the N‑aryl ring into a near‑perpendicular orientation relative to the prolinamide plane, a geometry observed in co‑crystal structures of related o‑substituted prolinamides bound to thrombin [1]. In contrast, the 3‑ethyl (meta) isomer permits free rotation and loses this entropic advantage. The patent SAR data indicate that ortho‑alkylated anilides consistently show 3‑ to 10‑fold lower IC₅₀ values than their meta‑substituted counterparts across multiple matched pairs [2].

Ortho-Ethyl S2 Engagement
Class-level
IC₅₀ advantage 3–10× over meta-ethyl analogs
Ortho-ethyl may support S2 subsite occupancy
Patent matched-pair analysis; confirm in target assay
Conformational analysis Thrombin S2 subsite Substituent position effect

Synthetic Tractability from Low Rotatable Bond Count

The 1‑benzoyl‑N‑(2‑ethylphenyl)prolinamide scaffold contains only 2 rotatable bonds (amide C–N linkages), compared to 5–8 rotatable bonds in peptidomimetic thrombin inhibitors such as melagatran or dabigatran precursors [1]. Lower rotatable bond count correlates with higher probability of oral absorption and reduced entropic penalty upon binding, as emphasized in the patent’s prodrug design strategy [2]. This rigidity provides a practical advantage: simpler conformational sampling in computational docking and more reproducible crystallization behavior in structural biology studies.

Synthetic Tractability
Class-level
2 rotatable bonds Simplifies docking & crystallization
Supports computational and crystallography workflows
Veber rule context; verify crystallization behavior
Synthetic accessibility Rotatable bonds Ligand efficiency

1-Benzoyl-N-(2-ethylphenyl)prolinamide: Prime Application Scenarios


Hit-to-Lead Thrombin Inhibitor Programs with Ortho-Substituted Scaffolds

Procurement teams supporting serine protease drug discovery can deploy this compound as a starting scaffold that already incorporates the ortho‑ethyl conformational bias shown in patent SAR to enhance thrombin S2 subsite occupancy [1]. The 322 Da molecular weight and single H‑bond donor profile provide ligand‑efficient starting points for fragment growth or merging strategies [2].

Computational and Crystallography Studies of Prolinamide-Thrombin Binding

With only 2 rotatable bonds and a well‑defined ortho‑substituent geometry, the compound reduces conformational sampling complexity in docking and molecular dynamics simulations, while its moderate LogP simplifies co‑crystallization attempts with thrombin or related trypsin‑like serine proteases [1]. This makes it a practical tool for academic and industrial structural biology groups studying N‑aryl prolinamide binding modes [2].

ADME Model Compound for Ortho-Alkylated Prolinamide Permeability

The compound’s calculated XLogP (~3.5–3.8) and single donor count place it in a favorable permeability window. Researchers can use it as a reference standard in PAMPA or Caco‑2 permeability assays when benchmarking a series of prolinamide thrombin inhibitors, directly referencing the oral absorption optimization strategy described in the US20130296245 patent [1].

Synthetic Methodology Development for N-Aryl Prolinamide Libraries

The benzoyl prolinamide core with a sterically hindered 2‑ethylanilide presents a useful test substrate for developing amide coupling conditions or evaluating new coupling reagents, given the moderate steric challenge at the anilide nitrogen. Its simple structure allows straightforward HPLC purity assessment at 254 nm, facilitating high‑throughput reaction optimization [1].

Application
Selection Property
Validation Focus
Hit-to-lead thrombin inhibitor optimization
Ortho-ethyl S2 conformational bias
Thrombin inhibition assay and SAR profiling
Prolinamide-thrombin structural biology
Rigid scaffold (2 rotatable bonds)
Co-crystallization and molecular docking studies
ADME permeability model compound
Moderate LogP and single HBD
PAMPA / Caco-2 permeability coefficient
N-aryl prolinamide library synthesis
Steric 2-ethylanilide coupling challenge
Amide coupling yield and HPLC purity
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